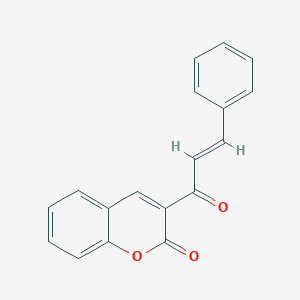
3-(3-Phenylacryloyl)coumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenylacryloyl)coumarin, also known as PAC, is a coumarin derivative that has gained significant attention in the scientific community due to its potential applications in various fields. PAC is a yellow crystalline powder that has a molecular formula of C18H12O3 and a molecular weight of 276.29 g/mol.
Wissenschaftliche Forschungsanwendungen
3-(3-Phenylacryloyl)coumarin has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(3-Phenylacryloyl)coumarin has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(3-Phenylacryloyl)coumarin has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In agriculture, 3-(3-Phenylacryloyl)coumarin has been shown to exhibit insecticidal and antifungal properties. 3-(3-Phenylacryloyl)coumarin has also been studied for its potential use as a photosensitizer for the production of solar cells.
Wirkmechanismus
The mechanism of action of 3-(3-Phenylacryloyl)coumarin is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(3-Phenylacryloyl)coumarin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 3-(3-Phenylacryloyl)coumarin has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various genes that play a role in inflammation and cancer.
Biochemical and Physiological Effects
3-(3-Phenylacryloyl)coumarin has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(3-Phenylacryloyl)coumarin exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. 3-(3-Phenylacryloyl)coumarin has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 3-(3-Phenylacryloyl)coumarin exhibits anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-Phenylacryloyl)coumarin in lab experiments is its low toxicity, which makes it a safe compound to handle. 3-(3-Phenylacryloyl)coumarin is also relatively easy to synthesize and purify. However, one limitation of using 3-(3-Phenylacryloyl)coumarin is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-Phenylacryloyl)coumarin. One direction is the further investigation of its potential applications in medicine, agriculture, and material science. Another direction is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, the development of new synthetic methods for 3-(3-Phenylacryloyl)coumarin and its derivatives could lead to the discovery of new compounds with improved properties.
Synthesemethoden
The synthesis of 3-(3-Phenylacryloyl)coumarin involves the reaction of 3-acetyl-2H-chromen-2-one with phenylacetic acid in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 3-(3-Phenylacryloyl)coumarin, which can be purified through recrystallization or column chromatography. 3-(3-Phenylacryloyl)coumarin can also be synthesized through other methods such as the reaction of 3-acetyl-2H-chromen-2-one with cinnamic acid or through the condensation of salicylaldehyde and phenylacetic acid.
Eigenschaften
Produktname |
3-(3-Phenylacryloyl)coumarin |
|---|---|
Molekularformel |
C18H12O3 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
3-[(E)-3-phenylprop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H12O3/c19-16(11-10-13-6-2-1-3-7-13)15-12-14-8-4-5-9-17(14)21-18(15)20/h1-12H/b11-10+ |
InChI-Schlüssel |
VDRABZCZJGJDSC-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]naphthalen-1-amine](/img/structure/B274207.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B274209.png)

![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)